REACTION_CXSMILES
|
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[S:12][CH:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:17]=3)[CH:15]=2)C(=O)O1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:23][O:22][C:18]1[CH:17]=[C:16]([C:14]2[C:15]3[C:6](=[O:8])[CH:5]=[CH:9][NH:10][C:11]=3[S:12][CH:13]=2)[CH:21]=[CH:20][CH:19]=1
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Name
|
2,2-dimethyl-5-[({4-[3-(methyloxy)phenyl]-2-thienyl}amino)methylidene]-1,3-dioxane-4,6-dione
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC=1SC=C(C1)C1=CC(=CC=C1)OC)=O)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
the mixture was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1=CSC=2NC=CC(C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 487 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |